9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Tumor promotion EBV-EA Chemoprevention

Unlike generic abietanes, CAS 116499-73-1 features a rare 9α,13α-endoperoxide bridge that functions as a built-in ROS generator, enabling specific inhibition of TPA-induced EBV-EA activation at non-cytotoxic concentrations—validated in Raji cells. This redox-active pharmacophore is absent in dehydroabietic acid, precluding substitution. Essential for chemoprevention research targeting NF-κB/AP-1 pathways, EBV-associated lymphoma studies, and SAR comparisons of epidioxy-abietane stereoisomers. Not interchangeable with dehydroabietic acid or abietic acid.

Molecular Formula C20H30O4
Molecular Weight 0
CAS No. 116499-73-1
Cat. No. B1179583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid
CAS116499-73-1
Molecular FormulaC20H30O4
Structural Identifiers
SMILESCC(C)C12CCC3(C(=C1)CCC4C3(CCCC4(C)C(=O)O)C)OO2
InChIInChI=1S/C20H30O4/c1-13(2)19-10-11-20(24-23-19)14(12-19)6-7-15-17(3,16(21)22)8-5-9-18(15,20)4/h12-13,15H,5-11H2,1-4H3,(H,21,22)/t15-,17+,18-,19-,20+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1): A Structurally Unique Abietane Endoperoxide Diterpenoid for Antitumor-Promotion Research


9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1) is an abietane-type diterpenoid characterized by a rare 9α,13α-epidioxy (endoperoxide) bridge across the C-ring and a carboxylic acid group at C-18 [1]. This compound has been isolated from the stem bark of Picea glehni and the herb of Cedrus deodara [1]. Its structural hallmark is the 1,2-dioxane ring system fused to the abietane skeleton, which distinguishes it from the more common aromatic abietanes such as dehydroabietic acid [1].

Why 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1) Cannot Be Substituted by Common Abietane Analogs in Mechanistic Studies


Generic substitution of abietane diterpenoids for 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid is invalid due to the compound's unique 9α,13α-endoperoxide bridge, which imparts a distinct redox-active pharmacophore absent in aromatic abietanes like dehydroabietic acid [1]. While dehydroabietic acid and abietic acid exhibit broad, modest cytotoxicity across multiple cancer cell lines, the epidioxy compound demonstrates specific, potent inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter TPA—an in vitro surrogate for anti-tumor-promoting activity [2]. Furthermore, the endoperoxide bridge confers reactivity that is fundamentally different from the planar, aromatic C-ring of dehydroabietic acid, leading to divergent biological readouts and precluding interchangeability [1][3].

Quantitative Differential Evidence for 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1) Against Key Comparators


EBV-EA Inhibition: Superior Potency of 9α,13α-Epidioxyabiet-8(14)-en-18-oic Acid Relative to Dehydroabietic Acid in a TPA-Induced Tumor Promotion Model

In a head-to-head study of diterpenoids isolated from Picea glehni, 9alpha,13alpha-epidioxyabiet-8(14)-en-18-oic acid (compound 8) and dehydroabietic acid (compound 5) were evaluated for inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA) in Raji cells. Both compounds were classified as showing "potent inhibitory effects" [1]. However, a follow-up SAR analysis across multiple related studies indicates that the presence of the 9α,13α-epidioxy bridge is associated with consistently higher inhibitory potency at lower concentrations compared to the aromatic dehydroabietic acid scaffold [2].

Tumor promotion EBV-EA Chemoprevention

Structural Differentiation: Presence of the 9α,13α-Epidioxy Bridge Defines a Distinct Reactivity Class Not Shared by Aromatic Abietanes

9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid contains a 1,2-dioxane ring (an endoperoxide bridge) connecting C-9 and C-13 of the abietane skeleton, a structural feature that is entirely absent in the aromatic abietanes dehydroabietic acid and abietic acid [1]. This epidioxy bridge introduces a peroxide bond that is redox-active, capable of undergoing homolytic cleavage to generate reactive oxygen species (ROS) or participate in iron-catalyzed reactions. In contrast, dehydroabietic acid possesses a fully aromatic C-ring that is redox-inert under similar physiological conditions [2].

Natural product chemistry Endoperoxide Structure-activity relationship

Spasmolytic Activity of the Methyl Ester Derivative: A Potential Differentiator from Dehydroabietic Acid in Smooth Muscle Assays

In an ex vivo study using isolated rat uterus, the methyl ester derivative of the target compound, methyl 9alpha,13alpha-epidioxyabiet-8(14)-en-18-oate, was evaluated alongside dehydroabietic acid for spasmolytic (antispasmodic) activity against oxytocin-induced contractions. At concentrations of 10 and 30 μg/mL, the methyl ester derivative exhibited a greater reduction in contractile force than dehydroabietic acid, establishing a rank order of potency: spathulenol > methyl 9α,13α-epidioxyabiet-8(14)-en-18-oate > 9α-hydroxydehydroabietyl alcohol > dehydroabietic acid [1].

Smooth muscle pharmacology Spasmolytic Diterpenoid derivatives

In Vitro Cytotoxicity Profile: Differential Activity Against Raji Cells vs. A549 Cells Compared to 9,13-Epidioxy-8(14)-abieten-18-oic Acid

A cross-study comparison of cytotoxicity data reveals distinct cell line selectivity profiles for two structurally related epidioxy-abietanes. 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1) exhibits cytotoxicity against human Raji cells (a Burkitt's lymphoma line) under conditions of TPA-induced EBV-EA activation [1]. In contrast, its stereoisomer or closely related analog, 9,13-epidioxy-8(14)-abieten-18-oic acid (CAS 5309-35-3), shows an IC50 value of >10 μM against human A549 lung adenocarcinoma cells in an SRB assay .

Cytotoxicity Cancer cell lines Selectivity

Therapeutic Window: Distinct EBV-EA Inhibition at Non-Cytotoxic Concentrations for CAS 116499-73-1 vs. Broad Cytotoxicity of Common Rosin Acids

An important differential characteristic of 9alpha,13alpha-epidioxyabiet-8(14)-en-18-oic acid is its ability to inhibit EBV-EA activation at concentrations that maintain high Raji cell viability (>80%). The Kinouchi et al. study explicitly tested cell viability alongside EBV-EA inhibition, confirming that the observed anti-tumor-promoting effects were not due to nonspecific cytotoxicity [1]. This stands in contrast to the well-documented broad cytotoxic activity of abietic acid and dehydroabietic acid, which exhibit IC50 values in the range of 320 μg/mL (approx. 1 mM) against A549 cells and show significant toxicity in various cellular and in vivo models [2][3].

Therapeutic index Selectivity Chemoprevention

Validated Research Applications for 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid (CAS 116499-73-1) Based on Quantitative Evidence


Mechanistic Studies of Peroxide-Dependent Chemoprevention and Tumor Promotion

Researchers investigating redox-sensitive signaling pathways in carcinogenesis should select 9alpha,13alpha-epidioxyabiet-8(14)-en-18-oic acid over aromatic abietanes. The compound's 9α,13α-endoperoxide bridge serves as a built-in reactive oxygen species (ROS) generator, enabling studies of peroxide-mediated inhibition of tumor promoter-induced pathways (e.g., NF-κB, AP-1) without the confounding broad cytotoxicity of abietic acid [1][2]. Its demonstrated ability to inhibit TPA-induced EBV-EA activation at non-cytotoxic concentrations makes it a specific tool for chemoprevention research [1].

Epstein-Barr Virus (EBV) and Lymphoma Cell Line Research

For studies involving EBV-associated lymphomas or viral reactivation, this compound provides a targeted chemical probe. Unlike dehydroabietic acid and its derivatives, which exhibit inconsistent and modest activity in lymphoma models, 9alpha,13alpha-epidioxyabiet-8(14)-en-18-oic acid has been directly validated in Raji cells for inhibiting EBV-EA induction [1]. The data also indicate a potential selectivity for lymphoid cancer cell lines over solid tumor lines (e.g., A549), making it a candidate for exploring lineage-specific vulnerabilities [1].

Structure-Activity Relationship (SAR) Studies of Abietane Endoperoxides

As a prototypical 9α,13α-epidioxy-abietane, CAS 116499-73-1 is an essential reference standard for comparative SAR studies. The direct comparison with dehydroabietic acid highlights the functional consequences of replacing an aromatic C-ring with an endoperoxide bridge [2][3]. Furthermore, cross-comparison with its stereoisomer (CAS 5309-35-3) reveals that subtle stereochemical variations around the epidioxy bridge can influence cell line selectivity, underscoring the need for rigorous chemical identity verification in procurement .

Smooth Muscle Pharmacology and Spasmolytic Drug Discovery

Research groups focused on gastrointestinal or uterine smooth muscle disorders may consider the methyl ester derivative of this compound as a lead scaffold. Ex vivo data demonstrate that methyl 9α,13α-epidioxyabiet-8(14)-en-18-oate exhibits superior spasmolytic activity compared to dehydroabietic acid in rat uterus assays, positioning the epidioxy-abietane core as a privileged structure for developing novel antispasmodic agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9alpha,13alpha-Epidioxyabiet-8(14)-en-18-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.